molecular formula C9H17N3 B13090278 1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine

1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13090278
M. Wt: 167.25 g/mol
InChI Key: ABWUCROLMROFCW-UHFFFAOYSA-N
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Description

1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at position 1 and a pentan-2-yl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-(pentan-2-yl)-1H-pyrazole with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(pentan-2-yl)-1H-pyrazole
  • 1-methyl-3-(pentan-2-yl)-1H-pyrazol-4-amine
  • 1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-ol

Uniqueness

1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to other similar compounds, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-methyl-5-pentan-2-ylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-5-7(2)8-6-9(10)12(3)11-8/h6-7H,4-5,10H2,1-3H3

InChI Key

ABWUCROLMROFCW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN(C(=C1)N)C

Origin of Product

United States

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